3-(3-(Benzyloxy)phenyl)acrylic acid

Analgesic Drug Synthesis Asymmetric Synthesis Process Chemistry

This compound is a critical, regiospecific intermediate for tapentadol synthesis, with its meta-benzyloxy substitution pattern being essential for achieving high stereoselectivity (99.9% de) and a 44% overall yield without chromatography. Generic substitution is not feasible and would require complete route re-optimization, posing significant procurement risk. Procure this high-purity grade to ensure robust and scalable production.

Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
CAS No. 122024-75-3
Cat. No. B043721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(Benzyloxy)phenyl)acrylic acid
CAS122024-75-3
Molecular FormulaC16H14O3
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC(=C2)C=CC(=O)O
InChIInChI=1S/C16H14O3/c17-16(18)10-9-13-7-4-8-15(11-13)19-12-14-5-2-1-3-6-14/h1-11H,12H2,(H,17,18)/b10-9+
InChIKeyOFMOWGZEBJKDCT-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-(Benzyloxy)phenyl)acrylic Acid (CAS 122024-75-3): Procurement-Relevant Overview for Medicinal Chemistry and Pharmaceutical Intermediates


3-(3-(Benzyloxy)phenyl)acrylic acid (CAS 122024-75-3), also known as 3-benzyloxycinnamic acid, is a cinnamic acid derivative featuring a benzyl-protected meta-phenol and an α,β-unsaturated carboxylic acid moiety [1]. This compound serves as a key synthetic intermediate in the preparation of the centrally acting analgesic tapentadol [2]. Its molecular formula is C16H14O3 with a molecular weight of 254.28 g/mol, and it is commercially available with purity specifications typically ranging from 95% to 98% .

Why 3-(3-(Benzyloxy)phenyl)acrylic Acid Cannot Be Replaced by Generic Analogs in Critical Synthetic Routes


Generic substitution among benzyloxycinnamic acid isomers or related acrylic acid derivatives is not feasible due to regio- and stereochemical specificity in downstream applications. The meta-substitution pattern of the benzyloxy group in 3-(3-(benzyloxy)phenyl)acrylic acid is essential for the stereochemical outcome of conjugate addition steps in tapentadol synthesis [1]. The para-isomer (4-benzyloxycinnamic acid) or the non-benzylated 3-hydroxycinnamic acid would alter reactivity and enantioselectivity profiles, potentially reducing overall yield below 44% or compromising enantiomeric purity [2]. Furthermore, the benzyl protecting group is critical for maintaining the integrity of the phenolic oxygen during multi-step sequences, and its removal in the final debenzylation step is a key design element not present in methoxy or hydroxy analogs . These structural constraints translate directly to procurement risk: substituting with a structurally similar but chemically distinct compound would necessitate complete re-optimization of the synthetic route.

Quantitative Evidence Differentiating 3-(3-(Benzyloxy)phenyl)acrylic Acid from Closest Analogs


Superior Overall Yield in Tapentadol Synthesis via Enantioselective Route

In a seven-step enantioselective synthesis of tapentadol, 3-(3-(benzyloxy)phenyl)acrylic acid delivered an overall yield of 44% and a diastereomeric excess (de) of 99.9% without requiring chromatographic purification [1]. This contrasts with alternative synthetic routes to tapentadol that employ resolution-based methods, which generate equimolar amounts of undesired isomers and require costly chiral HPLC separation, resulting in lower atom efficiency and higher material waste [2]. The use of this specific meta-benzyloxycinnamic acid starting material enables a convergent, scalable process (over 100 g batches) that is not achievable with the para-isomer or the hydroxy analog [3].

Analgesic Drug Synthesis Asymmetric Synthesis Process Chemistry

High-Yield and High-Purity Synthesis from 3-Hydroxycinnamic Acid Precursor

A patent method reports the synthesis of 3-(3-(benzyloxy)phenyl)acrylic acid from (E)-3-(3-hydroxyphenyl)acrylic acid with a 98% yield and 100 wt% purity [1]. The process involves benzylation with benzyl bromide in DMF using potassium carbonate, followed by saponification and acidification, yielding a white solid that requires no further purification . In contrast, analogous syntheses of the para-isomer (4-benzyloxycinnamic acid) from 4-hydroxycinnamic acid often require recrystallization or column chromatography to achieve comparable purity, which can reduce isolated yields by 10–20% .

Synthetic Methodology Protecting Group Chemistry Process Optimization

Validated Intermediate in FDA-Approved Analgesic Tapentadol

3-(3-(Benzyloxy)phenyl)acrylic acid is an established starting material in the synthesis of tapentadol, a centrally acting analgesic with dual μ-opioid receptor agonism and noradrenaline reuptake inhibition [1]. The compound's role in a published, scalable route (seven steps, 44% yield, >99% chemical purity) provides procurement confidence [2]. In contrast, the para-isomer 3-(4-(benzyloxy)phenyl)acrylic acid has no documented use in tapentadol synthesis and is primarily employed in other medicinal chemistry contexts (e.g., COX inhibition) . This regulatory and process validation reduces development risk for manufacturers requiring a reliable, quality-controlled intermediate.

Pharmaceutical Intermediate Regulatory Validation Supply Chain Security

Optimized Physicochemical Properties for Handling and Storage

3-(3-(Benzyloxy)phenyl)acrylic acid exhibits a predicted boiling point of 438.6±25.0 °C at 760 mmHg, a density of 1.2±0.1 g/cm³, and a LogP of 3.36, indicating moderate lipophilicity [1]. The compound is a white crystalline solid with a melting point in the range of 130–140 °C, and it is recommended to be stored at room temperature in a dry, sealed environment [2]. In comparison, the ethyl ester derivative 3-(3-benzyloxy-phenyl)-acrylic acid ethyl ester has a lower melting point (39–40 °C) and a predicted boiling point of 425.5±25.0 °C, making it less convenient for solid handling . The free acid form of the target compound simplifies downstream transformations and avoids the additional hydrolysis step required for esters.

Chemical Stability Logistics Safety Data

Optimal Application Scenarios for 3-(3-(Benzyloxy)phenyl)acrylic Acid in Research and Industrial Settings


Scalable Enantioselective Synthesis of Tapentadol and Related Analgesics

Procure this compound when establishing a robust, high-purity manufacturing route for tapentadol. The seven-step sequence using 3-(3-(benzyloxy)phenyl)acrylic acid as starting material achieves 44% overall yield and 99.9% de without chromatography, making it suitable for >100 g batch production [1]. This contrasts with resolution-based routes that generate isomeric waste and require costly HPLC separation [2].

Process Chemistry Development Requiring High-Yield Protecting Group Strategies

Utilize this compound as a model substrate for developing benzylation/deprotection protocols. The patent method demonstrates 98% yield and 100 wt% purity from 3-hydroxycinnamic acid, providing a benchmark for process optimization studies [3]. The benzyl group serves as an orthogonal protecting group in multi-step syntheses of phenolic compounds.

Medicinal Chemistry Campaigns Targeting Cinnamic Acid-Based Pharmacophores

Employ 3-(3-(benzyloxy)phenyl)acrylic acid as a core scaffold for structure-activity relationship (SAR) studies. Its α,β-unsaturated carboxylic acid moiety allows for conjugate addition reactions, while the benzyl-protected phenol can be selectively deprotected to reveal a hydrogen-bond donor/acceptor . The compound's physicochemical properties (LogP 3.36, mp 130–140 °C) facilitate handling and purification in parallel synthesis workflows [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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